Metaldehyde-d16

Environmental Monitoring Water Quality Analysis LC-MS/MS Method Development

Metaldehyde-d16 is a perdeuterated internal standard for the molluscicide metaldehyde, essential for LC-MS/MS quantitation in environmental and agricultural matrices. Its near-identical physicochemical properties to the native analyte ensure precise correction of ion suppression and extraction variability, which non-deuterated or structural analog standards cannot achieve. With demonstrated LOQs of 1.25 ppt in drinking water and 100–132% recovery in soil, it supports regulatory compliance and robust method validation. Choose Metaldehyde-d16 to eliminate systematic errors and achieve unambiguous, audit-ready data in complex sample analyses.

Molecular Formula C8H16O4
Molecular Weight 192.31 g/mol
Cat. No. B12379955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMetaldehyde-d16
Molecular FormulaC8H16O4
Molecular Weight192.31 g/mol
Structural Identifiers
SMILESCC1OC(OC(OC(O1)C)C)C
InChIInChI=1S/C8H16O4/c1-5-9-6(2)11-8(4)12-7(3)10-5/h5-8H,1-4H3/i1D3,2D3,3D3,4D3,5D,6D,7D,8D
InChIKeyGKKDCARASOJPNG-WINJLYTNSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Metaldehyde-d16: A Deuterated Internal Standard for Precise Quantification in Environmental and Residue Analysis


Metaldehyde-d16 is a deuterated analog of the widely used molluscicide metaldehyde (CAS: 108-62-3), featuring complete deuteration at all 16 hydrogen positions to yield the molecular formula C₈D₁₆O₄ and a molecular weight of 192.31 g/mol . As a stable isotope-labeled (SIL) internal standard, it is chemically identical to its non-deuterated counterpart in all relevant physicochemical properties (e.g., extraction recovery, ionization efficiency, chromatographic retention) except for its mass difference [1]. This mass shift enables its unambiguous detection and quantification in complex matrices via liquid chromatography–tandem mass spectrometry (LC-MS/MS) or gas chromatography–mass spectrometry (GC-MS), making it an indispensable tool for correcting matrix effects and analytical variability in quantitative assays .

Why Metaldehyde-d16 Cannot Be Substituted with Non-Deuterated or Structural Analogs in LC-MS Quantification


Substituting Metaldehyde-d16 with a non-deuterated standard or a structural analog introduces critical analytical errors that compromise data validity. Non-deuterated metaldehyde, when used as an internal standard, co-elutes with the target analyte and is indistinguishable from it, precluding accurate correction for matrix-induced ion suppression or enhancement [1]. Structural analogs, on the other hand, often exhibit different extraction recoveries, ionization responses, and chromatographic behaviors compared to the analyte, leading to inaccurate quantification—a phenomenon documented in comparative studies where analog internal standards yielded unacceptable recovery variability [2]. Only a stable isotope-labeled internal standard like Metaldehyde-d16, which mirrors the analyte's physicochemical properties precisely, can reliably correct for these systematic errors and ensure method accuracy across diverse sample matrices [3].

Metaldehyde-d16: Quantitative Evidence for Superior Analytical Performance


Metaldehyde-d16 Enables Ultra-Trace Quantification in Drinking Water (LOQ = 1.25 ppt)

When employed as an internal standard in an optimized LC-QQQ-MS method, Metaldehyde-d16 facilitated the quantitative detection of metaldehyde in both raw and drinking water down to a concentration of 1.25 ppt (parts per trillion), with a limit of detection (LOD) of 0.38 ppt [1]. In contrast, a PS-MS method without an internal standard achieved an LOD of <0.1 ng/mL (100 ppt) for metaldehyde residues in environmental water samples [2]. The use of Metaldehyde-d16 thus enabled a ~80-fold improvement in detection limit compared to a method lacking isotope dilution correction.

Environmental Monitoring Water Quality Analysis LC-MS/MS Method Development

Metaldehyde-d16 Corrects Severe Matrix Suppression in Soil Extracts, Achieving 100-132% Recovery

Quantification of metaldehyde in soil extracts via LC-MS is plagued by severe matrix suppression, leading to inaccurate recoveries [1]. A validated LC-MS method that incorporated Metaldehyde-d16 as an internal standard effectively corrected for this suppression, achieving acceptable recoveries of 100–132% (average 109%) across a range of soil types [2]. In contrast, the initial method without an internal standard exhibited significant signal suppression, necessitating laborious clean-up protocols to achieve reliable results [3].

Environmental Fate Assessment Soil Analysis Matrix Effect Correction

Metaldehyde-d16 Provides Unambiguous Mass Spectrometric Differentiation with a 16 Da Mass Shift

In paper spray mass spectrometry (PS-MS), non-deuterated metaldehyde (MW 176) produces a dominant sodiated molecular ion peak at m/z 199 [M+Na]⁺, while Metaldehyde-d16 (MW 192) yields a corresponding peak at m/z 215 [1]. This 16 Da mass shift—attributable to complete deuteration—enables unambiguous differentiation and simultaneous detection of the internal standard and analyte without spectral overlap. This is in stark contrast to the use of non-deuterated metaldehyde as an internal standard, where the two compounds would co-elute and be indistinguishable by MS.

Mass Spectrometry Isotope Dilution Analytical Chemistry

Metaldehyde-d16 Maintains >98% Isotopic Purity, Minimizing Cross-Talk and Quantification Bias

Commercially available Metaldehyde-d16 is supplied with a purity of ≥95% (typically ≥98%) and an isotopic enrichment of 99 atom% D . This high isotopic purity is critical because the presence of unlabeled or partially labeled species can contribute to the analyte signal, leading to overestimation of analyte concentration (a phenomenon known as 'cross-talk') [1]. Lower-grade deuterated standards, or the use of structural analogs, can introduce significant quantification bias, especially at trace levels. The high purity of Metaldehyde-d16 ensures that the internal standard signal is derived almost exclusively from the fully deuterated species, thereby maximizing the accuracy and reliability of isotope dilution assays.

Isotopic Purity Internal Standard Quality LC-MS/MS Accuracy

Metaldehyde-d16 Exhibits Near-Identical Physicochemical Properties to the Analyte, Ensuring Comparable Extraction and Ionization

Deuterated internal standards are chosen because they possess nearly identical physicochemical properties to their non-deuterated analogs, ensuring comparable behavior during sample preparation and analysis [1]. The predicted physicochemical properties of Metaldehyde-d16 (e.g., density: 0.9±0.1 g/cm³, boiling point: 194.3±25.0 °C, LogP: 1.14) [2] are virtually identical to those of metaldehyde (MW: 176.21, predicted LogP: ~1.1) . This similarity is essential for the internal standard to accurately track the analyte through extraction, clean-up, and ionization, thereby correcting for any losses or matrix effects that occur [3].

Physicochemical Properties Internal Standard Selection Method Robustness

Optimal Application Scenarios for Metaldehyde-d16 Based on Quantitative Performance Evidence


Ultra-Trace Quantification of Metaldehyde in Drinking Water for Regulatory Compliance

Metaldehyde-d16 is the internal standard of choice for LC-MS/MS methods designed to monitor metaldehyde in drinking water at sub-ppt levels. The demonstrated ability to achieve a limit of quantification of 1.25 ppt and a limit of detection of 0.38 ppt [1] directly supports its use in environmental monitoring programs and regulatory compliance testing, where detection limits are often mandated to be well below health-based advisory levels. Its use ensures that water utilities and testing laboratories can accurately quantify trace contamination and demonstrate compliance with stringent water quality standards.

Accurate Soil Residue Analysis for Environmental Fate Studies and Risk Assessment

In agricultural and environmental fate studies, accurate quantification of metaldehyde residues in soil is critical for assessing persistence, mobility, and potential groundwater contamination. The validated LC-MS method employing Metaldehyde-d16 as an internal standard [2] directly addresses the well-documented challenge of matrix suppression in soil extracts. By achieving recoveries of 100–132%, it provides the quantitative reliability needed for regulatory submissions, environmental risk assessments, and research into metaldehyde's environmental behavior. This application scenario is essential for agrochemical companies and contract research organizations conducting fate studies.

High-Throughput Screening of Environmental Water Samples for Pesticide Monitoring

Metaldehyde-d16 is ideally suited for high-throughput LC-MS/MS screening methods used by environmental agencies and commercial laboratories to monitor metaldehyde in surface water and groundwater. The combination of ultra-trace sensitivity [1] and robust correction of matrix effects [2] allows for the analysis of large sample batches without the need for extensive sample clean-up. This reduces cost and analysis time while maintaining data quality, making it a valuable tool for large-scale monitoring programs and rapid response to contamination events.

Method Development and Validation for Metaldehyde Analysis in Complex Matrices

Analytical chemists developing new methods for metaldehyde quantification in complex matrices (e.g., food, biological tissues) should prioritize Metaldehyde-d16 as the internal standard. Its well-characterized mass spectrometric behavior (m/z 215 for [M+Na]⁺) [3], high isotopic purity , and near-identical physicochemical properties to the analyte [4] provide a solid foundation for method validation. Using Metaldehyde-d16 from the outset simplifies the demonstration of method accuracy, precision, and robustness, which are essential for method transfer and regulatory acceptance.

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